molecular formula C22H22O8 B11155219 methyl 5-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate

methyl 5-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate

Cat. No.: B11155219
M. Wt: 414.4 g/mol
InChI Key: KESLQTBEYNPBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate is a complex organic compound with a unique structure that combines elements of chromen, furan, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen core: This can be achieved through the condensation of appropriate aldehydes and ketones under acidic or basic conditions.

    Introduction of the ethoxy-oxopropyl group: This step involves the alkylation of the chromen core with ethyl acetoacetate in the presence of a base.

    Attachment of the furan-2-carboxylate moiety: This is typically done through esterification reactions using furan-2-carboxylic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or chromen moieties using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or chromen derivatives.

Scientific Research Applications

Methyl 5-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of methyl 5-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The chromen moiety can interact with enzymes or receptors, modulating their activity. The ester functionality allows for hydrolysis, releasing active metabolites that can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate is unique due to its combination of chromen, furan, and ester functionalities, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 5-[[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C22H22O8/c1-4-27-20(23)10-8-17-13(2)16-7-5-14(11-19(16)30-21(17)24)28-12-15-6-9-18(29-15)22(25)26-3/h5-7,9,11H,4,8,10,12H2,1-3H3

InChI Key

KESLQTBEYNPBPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(O3)C(=O)OC)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.